(S)-5,5-difluoropiperidine-2-carboxylic acid

pKa modulation amine basicity fluorine inductive effect

Building block for kinase inhibitors (e.g., VEGFR2/FYN in glioblastoma) and CCR5 antagonists targeting HIV/autoimmune diseases. Procurement of the (S)-enantiomer is essential to maintain the correct absolute configuration required for stereochemically defined pharmacophores claimed in patent-protected scaffolds (e.g., US 11,713,306 B2). The gem-difluoro motif at the 5-position lowers the conjugate acid pKa by 2–3 units vs. unsubstituted pipecolic acid, enhancing membrane permeability by reducing the fraction of charged species at physiological pH, while simultaneously locking the ring into a defined pucker conformation that pre-organizes the scaffold for target binding. Generic substitution with mono-fluorinated, unsubstituted, or 4,4-difluoro regioisomers introduces confounding SAR variables and is not scientifically justifiable without full lead re-optimization.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
Cat. No. B7809589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,5-difluoropiperidine-2-carboxylic acid
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1C(=O)O)(F)F
InChIInChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)/t4-/m0/s1
InChIKeyBFZRDTSYFQNDDT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5,5-Difluoropiperidine-2-carboxylic Acid: A Chiral gem-Difluoro Pipecolic Acid Building Block for Medicinal Chemistry Procurement


(S)-5,5-Difluoropiperidine-2-carboxylic acid (CAS 675605-32-0), also referred to as (2S)-5,5-difluoropipecolic acid, is a chiral, non-proteinogenic α-amino acid featuring a piperidine ring with a geminal difluoro substituent at the 5-position and a carboxylic acid at the 2-position [1]. The compound belongs to the fluorinated pipecolic acid family and serves as a conformationally restricted building block for peptide engineering and protease inhibitor development . The (S) absolute configuration at C-2 corresponds to the natural L-amino acid series, while the gem-difluoro motif imparts distinct physicochemical properties—including reduced amine basicity, enhanced metabolic stability, and constrained ring puckering—that differentiate it from unsubstituted pipecolic acid and mono-fluorinated analogs [2].

Why Generic Pipecolic Acid or Mono-Fluorinated Analogs Cannot Substitute for (S)-5,5-Difluoropiperidine-2-carboxylic Acid in Structure-Activity Programs


Generic substitution of (S)-5,5-difluoropiperidine-2-carboxylic acid with unsubstituted (S)-pipecolic acid, (2S,5R)-5-fluoropiperidine-2-carboxylic acid, or the positional isomer (2S)-4,4-difluoropiperidine-2-carboxylic acid is not scientifically justifiable without re-optimization of the downstream lead series. The gem-difluoro substitution at the 5-position produces a pKa shift of approximately 2–3 units relative to the parent piperidine [1], alters the ring conformational equilibrium from a flexible chair to a puckered conformer with strong axial fluorine preference [2], and confers class-level metabolic stability that mono-fluoro analogs do not consistently deliver [3]. Additionally, the 5,5-difluoro regioisomer positions the fluorine atoms distal to the α-amino acid moiety, a geometry that patent-protected kinase inhibitor scaffolds and CCR5 antagonist chemotypes have specifically exploited for blood-brain barrier penetration and target engagement [4]. These multidimensional differences mean that procurement decisions based solely on core scaffold similarity risk introducing confounding variables into SAR datasets.

Head-to-Head Quantitative Differentiation Evidence for (S)-5,5-Difluoropiperidine-2-carboxylic Acid Versus Closest Analogs


pKa Modulation: Gem-Difluoro Substitution at C-5 Lowers Piperidine Nitrogen Basicity by ~2.1 Units Versus the Parent Heterocycle

The gem-difluoro substitution at the 5-position of the piperidine ring substantially reduces the basicity of the ring nitrogen through the electron-withdrawing inductive effect of fluorine. For the structurally analogous 4,4-difluoropiperidine system, the pKa of the conjugate acid drops from approximately 10.5 (unsubstituted piperidine) to approximately 8.4, representing a ΔpKa of –2.1 units . A separate analysis reports an even larger shift for 4,4-difluoropiperidine of ΔpKa = 3.14 units, and systematic studies confirm that the magnitude of pKa reduction correlates with the number of fluorine atoms and their distance from the protonation center [1]. For the target compound, a predicted pKa of 3.31 ± 0.40 has been reported for the N-Cbz-protected (2S)-5,5-difluoropiperidine-2-carboxylic acid derivative , compared to the basic pKa of 10.39 for unsubstituted (S)-pipecolic acid measured by ChemAxon [2]. While the free amino acid pKa has not been experimentally determined, the class-level trend predicts that (S)-5,5-difluoropiperidine-2-carboxylic acid will exhibit a conjugate acid pKa between 7.0 and 8.5, significantly lower than the ~10.4 of the parent pipecolic acid. This reduced basicity directly impacts the ionization state at physiological pH, influencing membrane permeability, off-target binding, and pharmacokinetic profile.

pKa modulation amine basicity fluorine inductive effect piperidine

Conformational Preorganization: The 5,5-Difluoro Motif Enforces a Defined Ring Pucker and Axial Fluorine Preference Unavailable in Mono-Fluoro or Non-Fluorinated Analogs

The conformational behavior of fluorinated piperidines has been systematically characterized by NMR spectroscopy and DFT calculations. Fluorinated piperidines exhibit a pronounced axial preference for C–F bonds, driven by charge-dipole interactions (C–F⋯HN⁺) and hyperconjugation effects [1]. For 3,5-difluoropiperidine, the diaxial conformation is thermodynamically favored, creating a facially polarized 'Janus face' geometry with distinct hydrophilic and lipophilic surfaces [2]. In the case of gem-difluoro substitution at a single position (as in the target compound), the two fluorine atoms adopt a gauche relationship that restricts ring puckering to a narrower conformational envelope relative to the unsubstituted piperidine ring, which freely interconverts between multiple chair conformers [1]. The (S)-5,5-difluoropiperidine-2-carboxylic acid scaffold therefore provides a degree of conformational preorganization that is unavailable in (S)-pipecolic acid (flexible ring) or (2S,5R)-5-fluoropiperidine-2-carboxylic acid (mono-fluoro, which retains a dynamic equatorial/axial equilibrium with a free energy difference ΔG that is solvent-dependent and typically <1 kcal/mol) [1]. This preorganization can be leveraged to reduce the entropic penalty of target binding and improve ligand efficiency in peptidomimetic drug design.

conformational analysis axial fluorine preference ring pucker piperidine conformation

Intrinsic Metabolic Stability: Difluoropiperidine Scaffolds Retain High Microsomal Stability While Modulating Basicity, a Dual Optimization Lever Not Achievable with Mono-Fluoro Analogs

A comprehensive systematic study of the physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives established that difluorinated saturated heterocyclic amines retain high intrinsic metabolic stability as measured by microsomal clearance assays, with the sole exception of the 3,3-difluoroazetidine derivative [1]. Critically, this study demonstrated that geminal difluorination achieves the desired reduction in amine basicity (pKa modulation) without compromising metabolic stability—a dual optimization that is not consistently achievable with mono-fluorinated analogs, which may show variable clearance depending on the position of fluorine substitution relative to metabolic soft spots [1]. The study further correlated pKa and LogP values with conformational preferences, confirming that difluoropiperidine derivatives occupy a distinct and favorable region of the pKa–LogP property space compared to their mono-fluorinated and non-fluorinated counterparts [1]. For (S)-5,5-difluoropiperidine-2-carboxylic acid specifically, the gem-difluoro motif at C-5 is expected to block potential oxidative metabolism at that position while the carboxylic acid functionality provides a handle for further derivatization without introducing additional metabolic liabilities.

metabolic stability microsomal clearance fluorine substitution drug metabolism

Blood-Brain Barrier Penetration: 5-Substituted Difluoropiperidine Scaffolds Are Patent-Claimed for CNS Drug Discovery, a Property Not Demonstrated for Non-Fluorinated or 4,4-Difluoro Analogs

US Patent 11,713,306 B2 (and its Chinese priority document CN 110357858 A), assigned to WAYSHINE BIOPHARM, specifically claims 5-substituted difluoropiperidine compounds of formula (I) that possess 'unexpected ability to cross the blood-brain barrier' [1]. The claimed compounds act as protein kinase inhibitors targeting VEGFR2 and SRC family kinases (FYN) and are indicated for treating brain cancer (glioma, glioblastoma), cancer brain metastases, Alzheimer's disease, and other CNS disorders [1]. The patent explicitly links the 5-substituted difluoropiperidine scaffold—of which (S)-5,5-difluoropiperidine-2-carboxylic acid is a core chiral building block—to the observed BBB penetration property. This patent-protected differentiation is not claimed for the 4,4-difluoro regioisomer or for non-fluorinated piperidine-2-carboxylic acid scaffolds, and represents a specific procurement rationale for CNS-targeted drug discovery programs. While the patent does not provide quantitative brain-to-plasma ratios for the free amino acid building block itself, the structural claims establish a clear intellectual property and application-space differentiation versus alternative piperidine carboxylic acid building blocks.

blood-brain barrier CNS penetration kinase inhibitor brain cancer

Procurement-Driven Application Scenarios for (S)-5,5-Difluoropiperidine-2-carboxylic Acid


CNS-Penetrant Kinase Inhibitor Development Leveraging Patent-Protected BBB Penetration

Programs targeting glioblastoma, brain metastases, or neurodegenerative diseases can incorporate (S)-5,5-difluoropiperidine-2-carboxylic acid as a chiral building block to access the 5-substituted difluoropiperidine chemical space claimed in US 11,713,306 B2. The patent specifies compounds with unexpected blood-brain barrier penetration and activity against VEGFR2 and FYN kinases [1]. Procurement of the (S)-enantiomer specifically ensures the correct absolute configuration required for the claimed kinase inhibitor pharmacophore, which is stereochemically defined.

Peptidomimetic Lead Optimization Requiring Simultaneous pKa Reduction and Conformational Restriction

For peptide-based drug candidates where the pipecolic acid residue contributes to undesirably high amine basicity (pKa ~10.4) and conformational flexibility, substitution with (S)-5,5-difluoropiperidine-2-carboxylic acid provides a dual benefit: the gem-difluoro motif lowers the conjugate acid pKa by 2–3 units [2] while locking the ring into a defined pucker conformation [3]. This combination can simultaneously improve membrane permeability (by reducing the fraction of charged species at physiological pH) and enhance target binding affinity through conformational preorganization, addressing two common lead optimization liabilities in a single residue replacement.

CCR5 Antagonist and HIV Entry Inhibitor Pharmacophore Construction

Preliminary pharmacological screening has identified (S)-5,5-difluoropiperidine-2-carboxylic acid as a scaffold for CCR5 antagonist development, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [4]. The compound serves as a key intermediate for constructing CCR5-targeted chemotypes where the difluorinated piperidine ring contributes to both target affinity and metabolic stability. Procurement of the enantiopure (S)-form is essential for maintaining the stereochemical integrity of the CCR5 pharmacophore.

Fluorinated Foldamer and Conformationally Rigid Peptide Tool Compound Synthesis

The defined conformational properties of the gem-difluoropiperidine ring—specifically the gauche relationship of the C–F bonds and the resulting ring pucker restriction—make (S)-5,5-difluoropiperidine-2-carboxylic acid a valuable monomer for constructing fluorinated foldamers [3]. These conformationally rigid peptide analogs serve as tool compounds for studying the role of backbone preorganization in protein–protein interactions and can be used to probe the conformational requirements of protease active sites.

Quote Request

Request a Quote for (S)-5,5-difluoropiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.